4-Chlorophenylhydroxylamine
Overview
Description
Synthesis Analysis
The synthesis of 4-Chlorophenylhydroxylamine and related compounds involves several chemical reactions, including Friedel-Crafts reactions, nitrosation, and cyclization processes. For instance, 4-chloroacetylbiphenyl can be synthesized via a Friedel-Crafts reaction between biphenyl and chloroacetyl chloride in the presence of an AlCl3 catalyst. This compound undergoes nitrosation to give 4-biphenylhydroxamyl chloride, which is further reacted with hydroxylamine hydrochloride to prepare 4-biphenylchloroglyoxime, a precursor to 4-Chlorophenylhydroxylamine derivatives (Karipcin & Arabali, 2006).
Molecular Structure Analysis
The molecular structure of 4-Chlorophenylhydroxylamine derivatives has been confirmed through various techniques, including X-ray crystallography. For example, the X-ray crystal structure of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine confirmed its assigned (E)-configuration, providing insights into the geometric and electronic structure of these compounds (Attia et al., 2013).
Chemical Reactions and Properties
4-Chlorophenylhydroxylamine participates in various chemical reactions, showcasing its reactivity and functional versatility. It has been used in the synthesis of imidazole-containing antifungal agents and studied for its reaction mechanisms and intermediate formation in oxidative processes. The reactivity of 4-Chlorophenylhydroxylamine derivatives in forming more complex structures through reactions such as cyclization and nitrosation highlights its importance in synthetic chemistry and potential applications in medicinal chemistry (Golly & Hlavica, 1985).
Scientific Research Applications
Enzymatic Oxidation and Reaction Mechanisms
- Oxidation of Anilines by Chloroperoxidase : The enzyme chloroperoxidase can oxidize 4-chloroaniline to 4-chloronitrosobenzene, with 4-chlorophenylhydroxylamine being an intermediate product. This process displays specific pH and halide ion dependencies, offering insights into enzyme catalysis and potential applications in synthetic chemistry (Corbett, Chipko, & Baden, 1978).
Metabolism by Microorganisms
- Reductive Pathways in Yeast : The yeast Rhodosporidium sp. metabolizes 4-chloronitrobenzene through a reductive pathway, producing 4-chlorophenylhydroxylamine as an intermediate. This offers a biological perspective on pollutant degradation and potential bioremediation applications (Corbett & Corbett, 1981).
Environmental Toxicology and Detoxification
- Electrochemical Oxidation for Water Treatment : Studies on the electrochemical oxidation of 4-chlorophenol, a related compound, in the presence of carbon black show pathways for degradation of pollutants like 4-chlorophenylhydroxylamine. This research is crucial for environmental remediation and water treatment technologies (Boudenne & Cerclier, 1999).
Chemical Synthesis and Characterization
- Synthesis of Complexes and Derivatives : The creation of 4-biphenylhydroxamyl chloride and its subsequent reactions demonstrate the utility of 4-chlorophenylhydroxylamine in synthesizing complex organic compounds, pertinent to pharmaceutical and industrial chemistry (Karipcin & Arabali, 2006).
Photocatalysis and Sensor Applications
- Photoelectrochemical Sensors : Research on a photoelectrochemical sensor based on BiPO4/BiOCl heterojunction for detecting 4-chlorophenol, related to 4-chlorophenylhydroxylamine, opens avenues in environmental monitoring and the development of sensitive detection methods for pollutants (Yan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDMDRAUXFEND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231677 | |
Record name | 4-Chlorophenylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylhydroxylamine | |
CAS RN |
823-86-9 | |
Record name | 4-Chlorophenylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenylhydroxylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorophenylhydroxylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorophenylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorophenylhydroxylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45NNF2MXZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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